molecular formula C10H24NO2P B8394608 Isopropyl 3-aminopropyl(t-butyl)phosphinate

Isopropyl 3-aminopropyl(t-butyl)phosphinate

Cat. No.: B8394608
M. Wt: 221.28 g/mol
InChI Key: GMPGYUWNXBAZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 3-aminopropyl(t-butyl)phosphinate is a useful research compound. Its molecular formula is C10H24NO2P and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H24NO2P

Molecular Weight

221.28 g/mol

IUPAC Name

3-[tert-butyl(propan-2-yloxy)phosphoryl]propan-1-amine

InChI

InChI=1S/C10H24NO2P/c1-9(2)13-14(12,8-6-7-11)10(3,4)5/h9H,6-8,11H2,1-5H3

InChI Key

GMPGYUWNXBAZKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(CCCN)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 11.0 g of isopropyl 2-cyanoethyl(t-butyl)phosphinate, 17.0 g of ammonia and 1.7 g of Raney-Nickel in 110 ml of ethanol is hydrogenated during 5 hours. The catalyst is filtered off and the solvent removed by evaporation. The crude oil is purified by Kugelrohr-distillation to yield isopropyl 3-aminopropyl(t-butyl)phosphinate as an oil, b.p. 155°/1 Pa, nD20 =1.4600.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.